molecular formula C11H13ClN2O3 B012295 Bemarinone hydrochloride CAS No. 101626-69-1

Bemarinone hydrochloride

Cat. No.: B012295
CAS No.: 101626-69-1
M. Wt: 256.68 g/mol
InChI Key: ZEHAPDWJZZTSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bemarinone hydrochloride is a small molecule drug primarily developed as a cardiotonic agent. It functions as an inhibitor of phosphoric diester hydrolases, specifically targeting cyclic nucleotide phosphodiesterase fraction III. This compound was initially developed by Ortho-McNeil Pharmaceutical LLC and has been investigated for its potential in treating cardiovascular diseases, particularly heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bemarinone hydrochloride involves the preparation of isoquinolin-3-ol derivatives. The general synthetic route includes the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid. Modifications at the 4-position of the quinazoline nucleus are achieved by forming the intermediate N1-acyl-N3-phenylurea from substituted phenyl isocyanate and appropriate carboxamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Bemarinone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolinone derivatives, each with distinct cardiotonic properties .

Scientific Research Applications

Bemarinone hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

Bemarinone hydrochloride exerts its effects by inhibiting phosphoric diester hydrolases, specifically cyclic nucleotide phosphodiesterase fraction III. This inhibition leads to an increase in cyclic adenosine monophosphate levels, resulting in enhanced cardiac contractility. The compound’s molecular targets include the enzyme’s active site, where it binds and prevents the hydrolysis of cyclic nucleotides .

Comparison with Similar Compounds

Uniqueness of Bemarinone Hydrochloride: this compound is unique due to its specific structural modifications at the 4-position of the quinazoline nucleus, which enhance its cardiotonic activity. Unlike other similar compounds, it shows a distinct sensitivity to alkoxy-substitution effects, making it a valuable compound for studying structure-activity relationships in cardiotonic agents .

Properties

CAS No.

101626-69-1

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

5,6-dimethoxy-4-methyl-3H-quinazolin-2-one;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H

InChI Key

ZEHAPDWJZZTSOT-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl

Canonical SMILES

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl

Synonyms

emarinone
bemarinone hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.